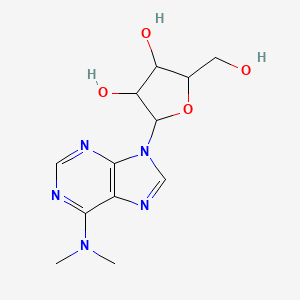

N6,N6-Dimethyladenosine

Description

Properties

IUPAC Name |

2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N5O4/c1-16(2)10-7-11(14-4-13-10)17(5-15-7)12-9(20)8(19)6(3-18)21-12/h4-6,8-9,12,18-20H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVGPGNPCZPYCLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30903611 | |

| Record name | NoName_4312 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30903611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7770-17-4 | |

| Record name | NSC407371 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407371 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

history of N6,N6-Dimethyladenosine discovery

An In-Depth Technical Guide on the Discovery of N6,N6-Dimethyladenosine and the Dawn of Epitranscriptomics

Authored by a Senior Application Scientist

This guide provides a comprehensive technical narrative on the historical discovery of N6-methyladenosine (m6A) and the related this compound (m6,6A). It is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental choices and technological advancements that shaped the field of RNA epigenetics.

Introduction: A Serendipitous Beginning and a Long Gestation

The story of N6-methyladenosine (m6A), the most abundant internal modification in eukaryotic messenger RNA (mRNA), is one of serendipitous discovery, followed by decades of technological latency, and culminating in a recent explosion of research that has redefined our understanding of gene regulation.[1][2] Initially identified in the 1970s, m6A was long considered a static, vestigial mark on RNA.[3][4][5] The lack of tools to map its location or to identify the machinery that regulates it relegated the modification to a footnote in molecular biology.

This changed dramatically in the early 2010s. The discovery of enzymes that could add and, crucially, remove the m6A mark proved it was a dynamic and reversible modification.[3][6] This paradigm shift gave birth to the field of "epitranscriptomics," suggesting a new layer of gene regulation analogous to the well-established field of epigenetics. This guide chronicles this journey, from the initial detection of methylated nucleosides to the elucidation of the complex machinery that writes, erases, and reads these critical marks.

Part 1: The Pivotal Discovery of Dynamic Demethylation

The renaissance of m6A research can be pinpointed to a single, transformative discovery: the identification of the first RNA demethylase. For decades, the inability to demonstrate a mechanism for removing m6A marks from RNA led to the assumption that the modification was a permanent, structural feature.

The FTO Breakthrough (2011): A Paradigm Shift

The fat mass and obesity-associated (FTO) protein was initially linked to obesity through genome-wide association studies, but its molecular function remained elusive.[7] In 2011, groundbreaking work demonstrated that FTO is an enzyme that can oxidatively demethylate N6-methyladenosine residues in RNA.[3][4][7]

Causality of the Experimental Choice: The researchers hypothesized that FTO, a member of the AlkB family of Fe(II)/2-oxoglutarate-dependent dioxygenases known to repair alkylated DNA bases, might also act on RNA. This was a logical leap that connected a protein implicated in a complex phenotype (obesity) with a fundamental molecular mechanism. The discovery that FTO knockdown increased m6A levels, while its overexpression decreased them, provided the first evidence that RNA methylation was a reversible process.[4][8] This finding single-handedly revitalized the field, suggesting that m6A could be a dynamic regulatory mark.[6]

ALKBH5: A Second, More Specific Eraser

Shortly after the discovery of FTO's function, another member of the AlkB family, ALKBH5, was identified as a second m6A demethylase.[3][8][9] Unlike FTO, which can also demethylate other substrates, ALKBH5 appeared to be more specific for m6A in mRNA.[10][11] Studies showed that ALKBH5 affects mRNA export and RNA metabolism, and its knockdown leads to increased m6A levels and altered gene expression, further cementing the role of dynamic m6A regulation in cellular processes.[4][8]

The discovery of these "erasers" was the critical catalyst that transformed m6A from a molecular curiosity into a key player in post-transcriptional gene regulation.

Part 2: Charting the Methylome - The Rise of High-Throughput Mapping

With the knowledge that m6A was a dynamic mark, the next critical challenge was to determine its location across the transcriptome. Early detection methods were low-throughput and could not provide a global view. The development of an antibody-based immunoprecipitation technique coupled with high-throughput sequencing was the technological leap needed to map the "methylome."

m6A-Seq / MeRIP-Seq: A New Window into the Transcriptome

In 2012, two independent groups developed a technique that combined m6A-specific antibody immunoprecipitation with next-generation sequencing (m6A-seq or MeRIP-seq).[4][6][12] This method allowed for the first transcriptome-wide mapping of m6A, revealing several key features of its distribution.[5]

Key Findings from Initial Mapping Studies:

-

Consensus Motif: m6A modifications were highly enriched within a specific sequence context: [G/A/U][G>A]m6AC[U>A/C] (often simplified as RRACH).[3][13]

-

Transcript Location: The marks were not randomly distributed but were concentrated in specific regions, particularly around stop codons and within 3' untranslated regions (3' UTRs).[3]

-

Conservation: The pattern of m6A deposition was highly conserved between humans and mice, suggesting a fundamental biological function.[3]

Experimental Protocol: Methylated RNA Immunoprecipitation Sequencing (MeRIP-Seq)

This protocol outlines the core steps of MeRIP-Seq, a self-validating system for identifying m6A sites.

-

RNA Isolation & Fragmentation:

-

Step: Isolate total RNA from the cells or tissues of interest.

-

Action: Chemically fragment the RNA into ~100-nucleotide segments.

-

Causality: Fragmentation is essential for achieving the necessary resolution to map modification sites. It also prevents steric hindrance during antibody binding.

-

-

Immunoprecipitation (IP):

-

Step: Incubate the fragmented RNA with a highly specific anti-m6A antibody.

-

Action: The antibody will bind specifically to the RNA fragments containing the m6A modification. These antibody-RNA complexes are then captured, typically using protein A/G magnetic beads.

-

Causality: This is the core enrichment step. The specificity of the antibody is paramount for the reliability of the entire experiment. A parallel experiment using a non-specific IgG antibody is a critical control to identify and subtract background noise.

-

-

Elution and Library Preparation:

-

Step: Elute the m6A-containing RNA fragments from the antibody-bead complexes.

-

Action: Prepare a sequencing library from both the immunoprecipitated (IP) RNA and an input control (a sample of the initial fragmented RNA that did not undergo IP).

-

Causality: The input control represents the overall abundance of all RNA fragments. Comparing the IP sample to the input control allows for the identification of regions that are significantly enriched for m6A, thus distinguishing true signal from transcriptional abundance.

-

-

High-Throughput Sequencing & Data Analysis:

-

Step: Sequence both the IP and input libraries using a next-generation sequencing platform.

-

Action: Align the resulting sequencing reads to a reference genome/transcriptome. Use peak-calling algorithms to identify regions where the IP sample shows a statistically significant enrichment of reads compared to the input control.

-

Causality: These "peaks" represent the locations of m6A modifications across the transcriptome.

-

Part 3: Decoding the Message - The Discovery of m6A "Readers"

Once the m6A methylome was mapped, the next question was how these chemical marks exert their biological effects. The answer lay in a class of proteins that could specifically recognize and bind to m6A-modified RNA, termed "readers."

The YTH Domain Family: Translating Marks into Function

In a series of seminal studies, proteins containing the YT521-B homology (YTH) domain were identified as the primary m6A readers.[14]

-

YTHDF2: The first reader to be functionally characterized was YTHDF2.[15] It was discovered that YTHDF2 selectively binds to m6A-containing mRNAs and directs them to cellular RNA decay sites, thereby reducing their stability and promoting their degradation.[14][16]

-

YTHDF1 & YTHDF3: Subsequently, YTHDF1 and YTHDF3 were also identified as m6A readers.[17] Initial models proposed that YTHDF1 promotes the translation of its target mRNAs, while YTHDF3 cooperates with both YTHDF1 and YTHDF2 to modulate translation and decay.[14][17][18]

-

YTHDC Proteins: Another branch of the YTH family, including YTHDC1 and YTHDC2, was found to function primarily in the nucleus, influencing processes like mRNA splicing and nuclear export.[15][18]

The discovery of the YTHDF proteins provided the crucial mechanistic link between the m6A mark and its functional consequences, establishing the "writer-eraser-reader" paradigm that now defines the field.[14][17][19]

| Table 1: Timeline of Key Discoveries in m6A Research | ||

| Date | Discovery | Significance |

| 1970s | Initial identification of N6-methyladenosine in mRNA.[1][2] | First evidence of this RNA modification. Field remained largely dormant due to lack of tools. |

| 2011 | FTO is identified as the first m6A RNA demethylase.[3][4] | Proved m6A is a dynamic, reversible mark, launching the field of epitranscriptomics. |

| 2012 | Development of m6A-seq/MeRIP-seq.[5][6] | Enabled the first transcriptome-wide mapping of m6A, revealing its distribution and consensus motifs. |

| 2012 | YTHDF2 is identified as the first functional m6A "reader".[14] | Provided the first mechanistic link between the m6A mark and a biological outcome (mRNA decay). |

| 2013 | ALKBH5 is discovered as a second m6A demethylase.[7][8] | Confirmed the existence of a dedicated m6A demethylation system and expanded the "eraser" toolkit. |

Part 4: Expanding the Family - The Case of this compound (m6,6A)

While m6A is the most prevalent modification on mRNA, other related modifications exist. This compound (m6,6A), where two methyl groups are attached to the N6 position of adenosine, is a distinct and less common mark.

Historically, m6,6A has been known to be a conserved modification found primarily in ribosomal RNA (rRNA), specifically at the 3' end of the 18S rRNA in eukaryotes, where it plays a role in ribosome biogenesis.[20] Its presence in other RNA types was not well-established.

More recently, sophisticated chromatography-coupled mass spectrometry approaches have enabled a more sensitive search for RNA modifications. Using this technique, a 2011 study definitively identified this compound in the transfer RNA (tRNA) of Mycobacterium bovis BCG.[21][22] This was a significant finding as m6,6A had not been previously described in tRNA from any organism.[21] Further research has begun to uncover the enzymes responsible for these dual-methylation events, distinguishing them from the m6A machinery.[20][23] The discovery of m6,6A in different RNA species highlights the diversity of the epitranscriptomic landscape and suggests that distinct modifications may have specialized roles in regulating RNA function.

Conclusion and Future Directions

The history of this compound and, more broadly, N6-methyladenosine discovery is a testament to how technological innovation can transform a field. From its initial characterization in the 1970s to the modern era of epitranscriptomics, our understanding of m6A has evolved from a static chemical curiosity to a central regulator of gene expression. The elucidation of the writers, erasers, and readers has provided a framework for understanding how this mark influences nearly every aspect of the mRNA life cycle. For professionals in drug development, this regulatory axis presents a wealth of novel targets for therapeutic intervention in diseases ranging from cancer to viral infections and metabolic disorders. The ongoing challenge is to continue dissecting the intricate context-specific functions of m6A and to develop tools that can precisely manipulate the methylome for therapeutic benefit.

References

-

Dominissini, D., Moshitch-Moshkovitz, S., Schwartz, S., Salmon-Divon, M., Ungar, L., Osenberg, S., Cesarkas, K., Jacob-Hirsch, J., Amariglio, N., Kupiec, M., & Rechavi, G. (2012). Topology of the human and mouse m6A RNA methylomes revealed by m6A-seq. Nature, 485(7397), 201–206. [Link]

-

CD Genomics. (n.d.). Comprehensive Overview of m6A Detection Methods. Retrieved from [Link]

-

Zhang, C., et al. (2021). Discovery of a new inhibitor for YTH domain-containing m6A RNA readers. RSC Chemical Biology, 2(3), 935-941. [Link]

-

Li, N., et al. (2024). Insights into the m6A demethylases FTO and ALKBH5: structural, biological function, and inhibitor development. Journal of Hematology & Oncology, 17(1), 24. [Link]

-

Austin, K. S., et al. (2023). Distinct RNA N-demethylation pathways catalyzed by nonheme iron ALKBH5 and FTO enzymes enable regulation of formaldehyde release rates. Proceedings of the National Academy of Sciences, 120(19), e2218331120. [Link]

-

Han, X., et al. (2022). N6-methyladenosine reader YTHDF family in biological processes: Structures, roles, and mechanisms. Frontiers in Cell and Developmental Biology, 10, 994821. [Link]

-

Wikipedia. (n.d.). N6-Methyladenosine. Retrieved from [Link]

-

ResearchGate. (n.d.). The timeline of RNA epigenetics. m⁶A was first discovered in the 1970s. [Image]. Retrieved from [Link]

-

ResearchGate. (n.d.). Timeline of important discoveries of RNA modification. [Image]. Retrieved from [Link]

-

Sun, T., Wu, R., & Ming, L. (2020). N6 -methyladenosine (m6 A) RNA modification in human cancer. Cell Proliferation, 53(11), e12921. [Link]

-

Chen, J., et al. (2024). Reading the m6A-encoded epitranscriptomic information in development and diseases. Signal Transduction and Targeted Therapy, 9(1), 12. [Link]

-

Liu, T., et al. (2021). YTH Domain Proteins: A Family of m6A Readers in Cancer Progression. Cancers, 13(19), 4844. [Link]

-

Cao, G., Li, H. B., Yin, Z., & Flavell, R. A. (2016). Recent advances in dynamic m6A RNA modification. Open Biology, 6(4), 160003. [Link]

-

Huang, H., et al. (2015). Meclofenamic acid selectively inhibits FTO demethylation of m6A over ALKBH5. Nucleic Acids Research, 43(1), 378–384. [Link]

-

Chan, C. T., et al. (2011). Identification of this compound in Transfer RNA from Mycobacterium bovis Bacille Calmette-Guérin. Molecules, 16(6), 5168-5181. [Link]

-

Chan, C. T., et al. (2011). Identification of this compound in transfer RNA from Mycobacterium bovis Bacille Calmette-Guérin. Molecules, 16(6), 5168-81. [Link]

-

ResearchGate. (n.d.). Oxidative demethylation reactions catalysed by FTO and ALKBH5. [Image]. Retrieved from [Link]

-

Chinese Journal of Cancer Biotherapy. (2022). Research progress of m 6 A demethylase FTO and ALKBH5 in tumors. Retrieved from [Link]

-

University of Chicago. (2014, January 8). Discovery spotlights key role of mystery RNA modification in cells. ScienceDaily. Retrieved from [Link]

-

Liu, Z., et al. (2023). N6-Methyladenosine mRNA Modification: From Modification Site Selectivity to Neurological Functions. Accounts of Chemical Research, 56(21), 3025–3036. [Link]

-

Zhu, C., et al. (2019). Detection of N6-methyladenosine modification residues (Review). International Journal of Oncology, 55(1), 37-47. [Link]

-

Zhang, X., et al. (2022). Evolutionary History of RNA Modifications at N6-Adenosine Originating from the R-M System in Eukaryotes and Prokaryotes. International Journal of Molecular Sciences, 23(3), 1435. [Link]

-

Li, Y., et al. (2022). Analysis approaches for the identification and prediction of N6-methyladenosine sites. Expert Opinion on Drug Discovery, 17(12), 1389-1400. [Link]

-

Liu, F., et al. (2022). Formation and removal of 1,N6-dimethyladenosine in mammalian transfer RNA. Nucleic Acids Research, 50(17), 9858–9872. [Link]

-

Liu, F., et al. (2022). Formation and removal of 1,N6-dimethyladenosine in mammalian transfer RNA. Nucleic Acids Research, 50(17), 9858-9872. [Link]

-

Portland Press. (n.d.). Detection methods of epitranscriptomic mark N6-methyladenosine. Essays in Biochemistry. Retrieved from [Link]

-

Chen, X. Y., et al. (2020). Function and evolution of RNA N6-methyladenosine modification. Annals of the New York Academy of Sciences, 1463(1), 3-17. [Link]

-

Guo, Y., et al. (2025). Detection of DNA N6-Methyladenine Modification through SMRT-seq Features and Machine Learning Model. Current Gene Therapy, 25(2), 123-131. [Link]

-

EpiGenie. (n.d.). N6-Methyladenosine (m6A). Retrieved from [Link]

-

Li, M., & Zhao, X. (2018). N6-Methyladenosine in RNA and DNA: An Epitranscriptomic and Epigenetic Player Implicated in Determination of Stem Cell Fate. Stem Cells International, 2018, 5135684. [Link]

-

Luo, C., et al. (2020). Evolution of the RNA N6-Methyladenosine Methylome Mediated by Genomic Duplication. Molecular Biology and Evolution, 37(5), 1395–1407. [Link]

-

He, R., et al. (2019). A Review in Research Progress Concerning m6A Methylation and Immunoregulation. Frontiers in Immunology, 10, 921. [Link]

Sources

- 1. N6 -methyladenosine (m6A) RNA modification in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evolutionary History of RNA Modifications at N6-Adenosine Originating from the R-M System in Eukaryotes and Prokaryotes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N6-Methyladenosine - Wikipedia [en.wikipedia.org]

- 4. royalsocietypublishing.org [royalsocietypublishing.org]

- 5. Function and evolution of RNA N6-methyladenosine modification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. epigenie.com [epigenie.com]

- 8. academic.oup.com [academic.oup.com]

- 9. tumorsci.org [tumorsci.org]

- 10. pnas.org [pnas.org]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. A Review in Research Progress Concerning m6A Methylation and Immunoregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Understanding the redundant functions of the m6A-binding YTHDF proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Reading the m6A-encoded epitranscriptomic information in development and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. sciencedaily.com [sciencedaily.com]

- 17. Frontiers | N6-methyladenosine reader YTHDF family in biological processes: Structures, roles, and mechanisms [frontiersin.org]

- 18. YTH Domain Proteins: A Family of m6A Readers in Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Insights into the m6A demethylases FTO and ALKBH5 : structural, biological function, and inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

- 21. Identification of this compound in Transfer RNA from Mycobacterium bovis Bacille Calmette-Guérin - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Identification of this compound in transfer RNA from Mycobacterium bovis Bacille Calmette-Guérin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Formation and removal of 1,N6-dimethyladenosine in mammalian transfer RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Identity of N6,N6-Dimethyladenosine: From an Enigmatic RNA Modification to a Potent Signaling Molecule

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: A Tale of Two Methylations

In the burgeoning field of epitranscriptomics, N6-methyladenosine (m6A) has rightfully claimed the spotlight as the most abundant internal modification in eukaryotic mRNA, governed by a well-characterized cadre of writer, eraser, and reader proteins.[1][2] However, the scientific narrative often overlooks a similarly named yet distinct molecule: N6,N6-Dimethyladenosine (m6,2A or m6,6A). This guide aims to rectify this by providing a comprehensive technical overview of this compound, clarifying its unique biological identity, and detailing its known functions, which diverge significantly from its more famous cousin, m6A. We will traverse its limited but intriguing role as a natural RNA modification to its more extensively documented and therapeutically promising activities as a potent signaling molecule and pharmacological agent.

Part 1: The Biological Footprint of this compound as an RNA Modification

While the epitranscriptomic machinery of m6A is well-defined, the enzymatic architects of this compound in RNA remain largely enigmatic.[3] Its presence as a natural modification is confirmed but appears to be less widespread and is found in specific RNA species and organisms.

Occurrence in Transfer RNA (tRNA)

A significant discovery identified this compound in the transfer RNA of Mycobacterium bovis Bacille Calmette-Guérin (BCG), the bacterium used in the tuberculosis vaccine.[4] Using a chromatography-coupled mass spectrometric approach, researchers definitively characterized this modification in mycobacterial tRNA, where it is estimated to occur in approximately one in every 51 tRNA molecules.[4] However, the same study did not detect this compound in the tRNA of rat liver, a human cell line (TK6), or yeast, suggesting a potentially specialized role in certain prokaryotes.[4] The precise function of this modification in mycobacterial tRNA is yet to be elucidated, but its presence at position 37, a site typically occupied by hydrophobic modifications, hints at a role in maintaining translational fidelity and efficiency.[4]

Presence in Ribosomal RNA (rRNA)

This compound is also a known modification in ribosomal RNA, the catalytic core of the ribosome. It is found in the 16S and 23S rRNA of bacteria and archaea, and the 18S rRNA of eukaryotes.[4] In bacteria, methyltransferases of the KsgA and Erm families are responsible for the formation of this compound in rRNA.[4] The presence of this modification in the highly conserved decoding center of the ribosome suggests a critical role in ribosome biogenesis and the regulation of protein synthesis.[5][6]

Table 1: Known Occurrences of this compound as a Natural RNA Modification

| RNA Type | Organism(s) | Putative Function | Reference(s) |

| tRNA | Mycobacterium bovis BCG | Unknown; potentially translational fidelity | [4] |

| rRNA (16S, 23S) | Bacteria, Archaea | Ribosome biogenesis, protein synthesis | [4] |

| rRNA (18S) | Eukaryotes | Ribosome biogenesis, protein synthesis | [4][5][6] |

Part 2: The Pharmacological Persona of this compound

Beyond its role within RNA, this compound has emerged as a bioactive molecule with significant pharmacological properties, particularly in the realms of cancer biology and cellular signaling.

Inhibition of the PI3K/AKT Signaling Pathway

A pivotal discovery identified this compound as a potent inhibitor of the PI3K/AKT signaling pathway, a critical cascade that governs cell growth, proliferation, survival, and metabolism.[3][7] Dysregulation of this pathway is a hallmark of many cancers.[8][9] Studies have shown that this compound robustly inhibits the phosphorylation of AKT at Serine 473 in various non-small cell lung cancer cell lines, leading to a decrease in cell viability and demonstrating its anti-tumor potential.[3] The rapid attenuation of AKT signaling upon treatment suggests a direct or proximal inhibitory mechanism.[3]

Experimental Protocol: Assessing AKT Pathway Inhibition by this compound via Western Blotting

This protocol outlines the procedure for treating cancer cells with this compound and subsequently analyzing the phosphorylation status of AKT and its downstream targets.

1. Cell Culture and Treatment: a. Seed the cancer cell line of interest (e.g., A549, H1299) in 6-well plates and allow them to adhere and reach 70-80% confluency. b. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). c. Treat the cells with varying concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM) for a specified duration (e.g., 15 min, 1 hour, 24 hours). Include a vehicle-only control (DMSO).

2. Cell Lysis and Protein Quantification: a. After treatment, place the plates on ice and wash the cells with ice-cold PBS. b. Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing intermittently. e. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris. f. Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA or Bradford assay.

3. SDS-PAGE and Western Blotting: a. Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes. b. Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. c. Run the gel to separate the proteins by size. d. Transfer the separated proteins to a PVDF or nitrocellulose membrane. e. Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. f. Incubate the membrane with primary antibodies against phospho-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[8][10][11] g. Wash the membrane three times with TBST. h. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8] i. Wash the membrane again three times with TBST. j. Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[8]

4. Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the phospho-AKT signal to the total AKT signal to determine the relative phosphorylation level. c. Further normalize to the loading control to ensure equal protein loading.

Ligand for the A3 Adenosine Receptor

This compound has also been identified as an endogenous ligand for the A3 adenosine receptor (A3AR), a G protein-coupled receptor (GPCR) implicated in inflammatory diseases and cancer.[12][13][14][15][16] This discovery positions this compound as a signaling molecule that can modulate cellular responses through receptor-mediated pathways. The interaction with A3AR suggests that this compound could play a role in regulating inflammation and immune responses.

Diagram 1: this compound as an Inhibitor of the AKT Signaling Pathway

Caption: Inhibition of the AKT signaling pathway by this compound.

Part 3: Methodologies for Studying this compound

Investigating the multifaceted roles of this compound requires a diverse toolkit of experimental techniques.

Detection and Quantification in RNA

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and accurate detection and quantification of modified nucleosides in RNA.[4][17]

Experimental Protocol: LC-MS/MS for this compound Detection in RNA

1. RNA Isolation and Digestion: a. Isolate total RNA or specific RNA fractions (e.g., tRNA) from the cells or tissues of interest. b. Digest the purified RNA to single nucleosides using a cocktail of enzymes, such as nuclease P1 and alkaline phosphatase.[4]

2. Chromatographic Separation: a. Separate the resulting nucleosides using a reverse-phase HPLC column.

3. Mass Spectrometry Analysis: a. Analyze the eluate using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. b. The specific mass transition for this compound (m/z 296.1 -> 164.1) is used for its detection and quantification.[5] c. Use a stable isotope-labeled internal standard for absolute quantification.[4]

Assessing Anti-cancer Activity

Cell viability assays are crucial for determining the cytotoxic and anti-proliferative effects of this compound on cancer cells.

Experimental Protocol: MTT Assay for Cell Viability

1. Cell Seeding: a. Seed cancer cells in a 96-well plate at an optimal density and allow them to attach overnight.[18]

2. Compound Treatment: b. Treat the cells with a serial dilution of this compound for a desired period (e.g., 24, 48, 72 hours).[18]

3. MTT Incubation: c. Add MTT reagent to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[19]

4. Solubilization and Absorbance Measurement: d. Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals. e. Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis: f. Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Diagram 2: Experimental Workflow for Investigating this compound

Caption: Workflow for studying this compound.

Future Perspectives and Conclusion

The story of this compound is one of dual identities and underexplored potential. As a natural RNA modification, its functional significance, particularly in prokaryotes, warrants deeper investigation. The identification of the specific methyltransferases and demethylases that regulate its deposition and removal in RNA will be a critical step in unraveling its epitranscriptomic role.

In parallel, its established activities as an AKT inhibitor and an A3 adenosine receptor ligand present exciting opportunities for drug development.[3][12][13][14][15][16] Further research into its mechanism of action, specificity, and in vivo efficacy is crucial for translating these findings into novel therapeutic strategies for cancer and inflammatory diseases.

For researchers, scientists, and drug development professionals, this compound represents a fascinating molecule at the intersection of RNA biology and pharmacology. A clear understanding of its distinct characteristics, separate from m6A, is paramount for advancing our knowledge and harnessing its therapeutic potential.

References

-

Chan, C. T., Chionh, Y. H., Ho, C. H., Lim, K. L., McBee, M., & Dedon, P. C. (2012). Identification of this compound in Transfer RNA from Mycobacterium bovis Bacille Calmette-Guérin. Molecules, 17(9), 11076–11090. [Link]

-

Stejskal, K., Hrabakova, R., & Vanacova, S. (2025). Global analysis by LC-MS/MS of N6-methyladenosine and inosine in mRNA reveal complex incidence. RNA, 31(4), 514–528. [Link]

-

Song, C., Zhu, S., & Feng, Y. (2016). Liquid Chromatography-Mass Spectrometry for Analysis of RNA Adenosine Methylation. Methods in molecular biology (Clifton, N.J.), 1358, 229–235. [Link]

-

Wei, J., Liu, F., He, C., & Su, R. (2022). Formation and removal of 1,N6-dimethyladenosine in mammalian transfer RNA. Nucleic Acids Research, 50(17), 9858–9872. [Link]

-

Early, J. J., Mistry, A. M., Johnson, T. A., & La Kars, M. A. (2018). FUSION-Guided Hypothesis Development Leads to the Identification of this compound, a Marine-Derived AKT Pathway Inhibitor. Marine drugs, 16(7), 241. [Link]

- Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S., Benink, H. A., Worzella, T. J., & Minor, L. (2013). Cell Viability Assays. In Assay Guidance Manual.

-

Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in molecular biology (Clifton, N.J.), 1120, 121–131. [Link]

-

Lei, K., Lin, S., & Yuan, Q. (2021). N6-methyladenosine (m6A) modification of ribosomal RNAs (rRNAs): Critical roles in mRNA translation and diseases. Genes & diseases, 10(1), 126–134. [Link]

-

Burkart, M. D., Paudyal, S. C., & Jones, A. D. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS omega, 6(27), 17721–17729. [Link]

-

Proceedings of the 101st Annual Meeting of the American Association for Cancer Research. (2010). Cancer Research, 70(8_Supplement), 4958. [Link]

-

Choi, J., Ieong, K. W., Demirci, H., Chen, J., Petrov, A., Prabhakar, A., O’Leary, S. E., Dominissini, D., Rechavi, G., Soltis, S. M., & Puglisi, J. D. (2016). N(6)-methyladenosine in mRNA disrupts tRNA selection and translation-elongation dynamics. Nature structural & molecular biology, 23(2), 110–115. [Link]

-

Mirzayans, R., Andrais, B., Scott, A., & Murray, D. (2018). Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization. Cancers, 10(8), 255. [Link]

-

Zhang, Y., Wang, Y., Zhang, Y., & Wang, Y. (2024). Autophagy: a critical mechanism of N6-methyladenosine modification involved in tumor progression and therapy resistance. Molecular cancer, 23(1), 209. [Link]

-

Choi, J., Ieong, K. W., Demirci, H., Chen, J., Petrov, A., Prabhakar, A., O’Leary, S. E., Dominissini, D., Rechavi, G., Soltis, S. M., & Puglisi, J. D. (2016). N6-methyladenosine in mRNA disrupts tRNA selection and translation elongation dynamics. Nature structural & molecular biology, 23(2), 110–115. [Link]

-

Wei, J., Liu, F., He, C., & Su, R. (2022). Formation and removal of 1,N6-dimethyladenosine in mammalian transfer RNA. Nucleic Acids Research, 50(17), 9858–9872. [Link]

-

Zhang, H., Shi, X., Tao, L., & Li, J. (2020). The regulatory role of N6-methyladenosine RNA modification in gastric cancer: Molecular mechanisms and potential therapeutic targets. Cancers, 12(10), 2776. [Link]

-

Wang, Y., Zhang, Y., & Wang, Y. (2023). RNA N6-methyladenosine modification in female reproductive biology and pathophysiology. Journal of ovarian research, 16(1), 54. [Link]

-

N6-Methyladenosine. (2024, December 14). In Wikipedia. Retrieved January 8, 2026, from [Link]

-

Björk, G. R., Jacobsson, K., Nilsson, K., Johansson, M. J. O., Byström, A. S., & Persson, O. P. (2001). The Methyl Group of the N6-Methyl-N6-Threonylcarbamoyladenosine in tRNA of Escherichia coli Modestly Improves the Efficiency of the tRNA. Journal of Bacteriology, 183(23), 6939–6948. [Link]

-

He, L., Li, H., Wu, A., Peng, Y., Shu, G., & Yin, G. (2019). The N6-Methyladenosine Modification and Its Role in mRNA Metabolism and Gastrointestinal Tract Disease. Molecular cancer, 18(1), 112. [Link]

-

Wei, J., Liu, F., He, C., & Su, R. (2022). Formation and removal of 1,N6-dimethyladenosine in mammalian transfer RNA. Nucleic Acids Research, 50(17), 9858–9872. [Link]

-

Chen, Y., Chen, J., & Chen, J. (2021). Enzymatic deamination of the epigenetic nucleoside N6-methyladenosine regulates gene expression. Nucleic Acids Research, 49(20), 11616–11627. [Link]

-

Zhang, L., Liu, C., & Ma, H. (2022). Transcriptome-wide profiling and quantification of N6-methyladenosine by enzyme-assisted adenosine deamination. Nature biotechnology, 40(8), 1236–1246. [Link]

-

Small-Molecule Catalysts Map RNA N6-Methyladenosine Sites - Bioengineer.org. (2025, September 6). Retrieved January 8, 2026, from [Link]

-

Ogawa, A., Nagiri, C., Shihoya, W., Inoue, A., Kawakami, K., Hiratsuka, S., Aoki, J., Ito, Y., Suzuki, T., Suzuki, T., Inoue, T., Nureki, O., Tanihara, H., Tomizawa, K., & Wei, F. Y. (2021). N6-methyladenosine (m6A) is an endogenous A3 adenosine receptor ligand. Molecular cell, 81(4), 659–674.e7. [Link]

-

Zhang, X., Liu, S., & Liu, T. (2020). m6A RNA modification modulates PI3K/Akt/mTOR signal pathway in Gastrointestinal Cancer. Translational oncology, 13(10), 100827. [Link]

-

Ogawa, A., Nagiri, C., Shihoya, W., Inoue, A., Kawakami, K., Hiratsuka, S., Aoki, J., Ito, Y., Suzuki, T., Suzuki, T., Inoue, T., Nureki, O., Tanihara, H., Tomizawa, K., & Wei, F. Y. (2020). N6-methyladenosine (m6A) is an endogenous A3 adenosine receptor ligand. bioRxiv. [Link]

-

N6-methyladenosine (m6A) is an endogenous A3 adenosine receptor ligand | Request PDF. (n.d.). Retrieved January 8, 2026, from [Link]

-

Ogawa, A., Nagiri, C., Shihoya, W., Inoue, A., Kawakami, K., Hiratsuka, S., Aoki, J., Ito, Y., Suzuki, T., Suzuki, T., Inoue, T., Nureki, O., Tanihara, H., Tomizawa, K., & Wei, F. Y. (2021). N6-methyladenosine (m6A) is an endogenous A3 adenosine receptor ligand. Molecular cell, 81(4), 659–674.e7. [Link]

-

Liu, C., Zhang, L., & Ma, H. (2020). Transcriptome-wide profiling of N6-methyladenosine via a selective chemical labeling method. Chemical science, 11(38), 10323–10331. [Link]

Sources

- 1. N6-methyladenosine in mRNA disrupts tRNA selection and translation elongation dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N6-Methyladenosine - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Identification of this compound in Transfer RNA from Mycobacterium bovis Bacille Calmette-Guérin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. academic.oup.com [academic.oup.com]

- 7. The N6-Methyladenosine Modification and Its Role in mRNA Metabolism and Gastrointestinal Tract Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. m6A RNA modification modulates PI3K/Akt/mTOR signal pathway in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Akt/PKB Cell Signaling Pathway—Novex® Antibodies, ELISAs, & Luminex® Assays | Thermo Fisher Scientific - HK [thermofisher.com]

- 12. t.u-tokyo.ac.jp [t.u-tokyo.ac.jp]

- 13. biorxiv.org [biorxiv.org]

- 14. researchgate.net [researchgate.net]

- 15. N6-methyladenosine (m6A) is an endogenous A3 adenosine receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Liquid Chromatography-Mass Spectrometry for Analysis of RNA Adenosine Methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

N⁶-methyladenosine (m⁶A) vs. N⁶,N⁶-dimethyladenosine (m⁶₂A): Structure, Function, and Analysis

An In-Depth Technical Guide for Researchers

Abstract

The field of epitranscriptomics has unveiled a complex layer of gene regulation mediated by chemical modifications to RNA. Among over 170 known modifications, N⁶-methyladenosine (m⁶A) is the most abundant and extensively studied internal modification in eukaryotic mRNA.[1][2][3] Its counterpart, N⁶,N⁶-dimethyladenosine (m⁶₂A), represents a structurally distinct modification whose biological roles, particularly in mRNA, are less understood but equally compelling. This technical guide provides a comprehensive comparison of m⁶A and m⁶₂A, delving into their structural differences, the enzymatic machinery that governs their deposition and removal, their divergent functional impacts on RNA metabolism, and the analytical methodologies required for their accurate detection and quantification. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the complexities of these critical RNA modifications.

The Epitranscriptome: A Dynamic Layer of Gene Regulation

For decades, the flow of genetic information was viewed through the lens of the central dogma: DNA to RNA to protein. However, it is now clear that RNA is not merely a passive messenger but a highly regulated molecule adorned with a variety of chemical modifications. These modifications, collectively termed the "epitranscriptome," add a dynamic and reversible layer of control to gene expression without altering the underlying RNA sequence.[4] N⁶-methyladenosine (m⁶A) is the most prevalent of these internal marks on mRNA, influencing nearly every aspect of the RNA lifecycle, from splicing and nuclear export to translation and decay.[5][6] Its study has opened new avenues for understanding cellular differentiation, disease progression, and therapeutic intervention.[3][7] This guide explores m⁶A in contrast to the structurally related but functionally distinct N⁶,N⁶-dimethyladenosine (m⁶₂A), providing a framework for their investigation.

Core Structural Differences: A Tale of Two Methylations

The fundamental difference between m⁶A and m⁶₂A lies in the number of methyl groups attached to the nitrogen atom at the sixth position (N⁶) of the adenine base.

-

N⁶-methyladenosine (m⁶A): Features a single methyl group (–CH₃) on the N⁶ atom. This modification leaves a hydrogen atom on the nitrogen, which is crucial for the specific recognition by "reader" proteins, as it can still participate in hydrogen bonding.[8][9]

-

N⁶,N⁶-dimethyladenosine (m⁶₂A): Features two methyl groups on the N⁶ atom. The addition of the second methyl group replaces the remaining hydrogen atom, creating a bulkier modification and eliminating the potential for hydrogen bonding at this site. This steric hindrance and altered chemical property are key to its distinct biological interactions compared to m⁶A.

| Feature | N⁶-methyladenosine (m⁶A) | N⁶,N⁶-dimethyladenosine (m⁶₂A) |

| Chemical Formula | C₁₁H₁₅N₅O₄ | C₁₂H₁₇N₅O₄ |

| Molar Mass | 281.27 g·mol⁻¹ | 295.30 g·mol⁻¹ |

| Methyl Groups at N⁶ | One | Two |

| Hydrogen at N⁶ | One (Available for H-bonding) | None (Blocked by methyl group) |

| Primary Location | mRNA, lncRNAs, snRNA | 18S rRNA (highly conserved) |

graph "Structural_Comparison" { layout=neato; node [shape=none, margin=0]; edge [style=invis];// m6A Structure m6a_node [pos="0,1!", image="https://i.imgur.com/g8o203l.png", label="N⁶-methyladenosine (m⁶A)"]; // m62A Structure m62a_node [pos="5,1!", image="https://i.imgur.com/cR7T2aZ.png", label="N⁶,N⁶-dimethyladenosine (m⁶₂A)"]; // Invisible edges for layout m6a_node -- m62a_node;

}

The Enzymatic Machinery: Writers, Erasers, and Readers

The biological impact of RNA modifications is dictated by a sophisticated interplay of proteins that install ("writers"), remove ("erasers"), and recognize ("readers") these marks.

3.1 The Well-Defined m⁶A Machinery

The regulation of m⁶A is a dynamic, reversible process governed by a well-characterized set of enzymes.[10]

-

Writers: The primary m⁶A methyltransferase complex consists of the catalytic subunit METTL3 and its partner METTL14, which form a stable heterodimer.[11] This core complex is assisted by other factors like WTAP, VIRMA, and RBM15, which help guide the machinery to specific RNA sequences, typically the RRACH (where R=G or A; H=A, C, or U) consensus motif.[12][13]

-

Erasers: The m⁶A mark can be removed by two key demethylases: the fat mass and obesity-associated protein (FTO) and AlkB homolog 5 (ALKBH5).[3] This reversibility allows the cell to dynamically tune the m⁶A status of transcripts in response to developmental or environmental cues.

-

Readers: The functional consequences of m⁶A are primarily mediated by reader proteins that specifically bind to the methylated adenine. The most prominent family of readers contains the YT521-B homology (YTH) domain.[14][15] This family includes cytoplasmic proteins like YTHDF1, YTHDF2, and YTHDF3, which regulate mRNA translation and decay, and nuclear proteins like YTHDC1, which influences splicing and nuclear export.[12][13][15] Other readers include proteins from the HNRNP and IGF2BP families.[14][16]

3.2 The Specialized m⁶₂A Machinery

In contrast to m⁶A, a widespread and dynamic machinery for m⁶₂A in mRNA has not been identified. The deposition of m⁶₂A is primarily associated with ribosomal RNA (rRNA). The enzyme responsible for this modification in the 18S rRNA of eukaryotes is DIMT1L (Dimethyltransferase 1-Like) . This modification is highly conserved and occurs at a specific site, suggesting a fundamental role in ribosome structure and function rather than dynamic gene regulation. The lack of known erasers for m⁶₂A further implies it is a stable, structural modification rather than a reversible regulatory mark on par with m⁶A.

Functional Divergence: Impact on RNA Fate

The structural differences between m⁶A and m⁶₂A have profound implications for their biological functions.

-

m⁶A's Role as a Regulatory Hub: The single methyl group of m⁶A, combined with the available N⁶-hydrogen, creates a specific binding pocket recognized by YTH-domain reader proteins.[13] This interaction is the linchpin of m⁶A's function. By recruiting different readers, m⁶A can:

-

Promote Translation: YTHDF1 can recruit translation initiation factors to enhance protein synthesis.[12]

-

Accelerate mRNA Decay: YTHDF2 can guide modified transcripts to decay sites, reducing their half-life.[5]

-

Modulate Splicing: Nuclear reader YTHDC1 can recruit splicing factors to influence alternative splicing decisions.[12] This system allows for a nuanced, context-dependent regulation of thousands of genes.

-

-

m⁶₂A's Role in Structural Integrity: The bulky dimethylated group of m⁶₂A prevents binding by the known m⁶A reader proteins. Its primary, well-established role is structural. In the 18S rRNA, the two m⁶₂A residues are located in a functionally critical region of the ribosome, where they are thought to stabilize its structure and ensure the fidelity of translation. Its presence in mRNA is not well-documented, and if it occurs, it would likely disrupt local RNA structure or block the binding of regulatory proteins that would otherwise recognize that sequence.

Analytical Protocols for Discrimination and Quantification

Distinguishing between m⁶A and m⁶₂A is a critical experimental challenge. The choice of methodology depends on whether the goal is quantification, transcriptome-wide mapping, or single-molecule analysis.

5.1 Method 1: Methylated RNA Immunoprecipitation Sequencing (MeRIP-Seq)

MeRIP-Seq is the most common technique for mapping m⁶A across the transcriptome.[17][18] It relies on an antibody to enrich for RNA fragments containing the modification, followed by high-throughput sequencing.

Causality and Rationale: The core principle is affinity-based separation. By fragmenting the RNA, we can achieve a mapping resolution of ~100-200 nucleotides. The antibody specifically captures these fragments, separating them from the unmodified RNA population. Sequencing then reveals the identity and abundance of the modified transcripts.

Detailed Protocol:

-

RNA Isolation & Purification: Isolate total RNA from cells or tissues. Purify mRNA using oligo(dT) magnetic beads to remove contaminating rRNA and tRNA. Assess RNA integrity using a Bioanalyzer or equivalent.

-

RNA Fragmentation: Chemically fragment the purified mRNA to an average size of ~100 nucleotides. This is crucial for mapping resolution. Fragmentation is typically achieved using a fragmentation buffer at elevated temperature (e.g., 94°C for 5-15 minutes).

-

Immunoprecipitation (IP):

-

Incubate the fragmented RNA with a highly specific anti-m⁶A antibody (typically 2-5 µg) in an IP buffer at 4°C for 2 hours with rotation.[19]

-

Add pre-washed Protein A/G magnetic beads to the mixture and incubate for another 2 hours at 4°C to capture the antibody-RNA complexes.

-

A small fraction of the fragmented RNA should be set aside as an "input" control before adding the antibody.

-

-

Washing: Pellet the beads on a magnetic stand and wash them multiple times (typically 3-4x) with low- and high-salt wash buffers to remove non-specifically bound RNA.

-

Elution: Elute the captured RNA from the antibody-bead complex, often using a competitive elution with free m⁶A nucleosides or a denaturing elution buffer.

-

RNA Purification: Purify the eluted RNA (and the input control RNA) using a standard RNA cleanup kit.

-

Library Preparation & Sequencing: Prepare sequencing libraries from the immunoprecipitated RNA and the input RNA. Sequence the libraries on a high-throughput platform like Illumina.

-

Data Analysis: Align reads to the reference genome/transcriptome. Use peak-calling algorithms (e.g., MACS2) to identify enriched regions in the IP sample relative to the input control.[17]

Trustworthiness and Limitations:

-

Self-Validation: The comparison of the IP sample to the input control is a critical self-validating step. True enrichment will appear as distinct peaks in the IP sample that are absent or significantly lower in the input.

-

Critical Limitation: The specificity of the anti-m⁶A antibody is paramount. While generally specific for m⁶A, some antibodies may exhibit cross-reactivity with m⁶₂A or other modifications. It is essential to assume that standard MeRIP-Seq cannot definitively distinguish m⁶A from m⁶₂A. It primarily maps the location of the dominant modification, m⁶A.

5.2 Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the absolute and accurate quantification of RNA modifications. It provides unambiguous identification based on unique physical properties.[20][21]

Causality and Rationale: This method bypasses the need for antibodies. RNA is completely digested into its constituent nucleosides. These nucleosides are then separated by liquid chromatography based on their physicochemical properties (like hydrophobicity) and subsequently ionized and detected by a mass spectrometer. Each nucleoside has a unique mass-to-charge ratio (m/z), allowing for precise identification and quantification. m⁶A and m⁶₂A have different molecular weights and thus are easily resolved.

Conceptual Protocol:

-

RNA Isolation: Isolate total RNA or purify mRNA as described for MeRIP-Seq.

-

RNA Digestion: Digest the RNA completely into single nucleosides. This is typically a multi-enzyme process using nucleases (like Nuclease P1) followed by phosphatases (like Alkaline Phosphatase) to remove the phosphate groups.[21][22]

-

Liquid Chromatography (LC) Separation: Inject the nucleoside mixture into a high-performance liquid chromatography (HPLC) system, typically with a C18 reverse-phase column. The nucleosides (adenosine, m⁶A, m⁶₂A, etc.) will separate and elute at different retention times.

-

Mass Spectrometry (MS) Detection: The eluate from the LC is directed into a mass spectrometer (e.g., a triple quadrupole). The instrument measures the mass-to-charge ratio of each compound. By operating in selected reaction monitoring (SRM) mode, the instrument can be set to specifically detect the parent and fragment ions characteristic of adenosine, m⁶A, and m⁶₂A, providing extremely high sensitivity and specificity.

-

Quantification: A standard curve is generated using known concentrations of pure nucleoside standards. The abundance of m⁶A and m⁶₂A in the biological sample is then calculated by comparing their peak areas to the standard curve, often expressed as a ratio to total adenosine.

Trustworthiness and Advantages:

-

Unambiguous Identification: LC-MS/MS provides definitive structural confirmation. It is the only method that can reliably distinguish and quantify both m⁶A and m⁶₂A in the same sample.

-

Absolute Quantification: Unlike sequencing methods that provide relative enrichment, LC-MS/MS provides absolute quantities (e.g., m⁶A as a percentage of total A).

-

Limitation: This method provides a global quantification of modifications in the entire RNA sample. It does not provide information about the specific location of these modifications within individual transcripts.

5.3 Method 3: Nanopore Direct RNA Sequencing

This emerging technology offers the potential to identify RNA modifications at single-nucleotide resolution on individual, full-length RNA molecules without the need for antibodies or reverse transcription.

Causality and Rationale: As a native RNA strand passes through a protein nanopore, it disrupts an ionic current. Each nucleotide base (A, U, G, C) and its modified forms produce a subtly different disruption signal, or "squiggles." By training machine learning algorithms on these characteristic signals, it is possible to directly identify the presence and location of modifications like m⁶A.[23][24] While models for m⁶A are well-developed, distinguishing it from m⁶₂A would require specific training and validation, but the potential to do so exists within the technology's framework.

Implications for Research and Drug Development

Understanding the distinct roles of m⁶A and m⁶₂A is critical for both basic research and therapeutic development.

-

Oncology and Disease: The m⁶A machinery is frequently dysregulated in various cancers, impacting the expression of key oncogenes and tumor suppressors.[5][7] Targeting m⁶A writers (METTL3) or erasers (FTO) has emerged as a promising therapeutic strategy. While the role of m⁶₂A in cancer is largely unexplored, its foundational role in ribosome biogenesis suggests that its dysregulation could have profound effects on the cellular translation capacity, a hallmark of many cancers.

-

Future Research Frontiers: The scarcity of information on m⁶₂A in mRNA represents a significant knowledge gap and an exciting area for future research. Key questions include: Does m⁶₂A exist in mRNA beyond a few isolated instances? If so, what is its function? Is there a dedicated writer and eraser machinery for it in mRNA? Answering these questions will require the development of new analytical tools, such as m⁶₂A-specific antibodies or refined nanopore sequencing models, to move beyond the limitations of current techniques.

References

A consolidated list of all sources cited in this guide.

-

The Biological Function, Mechanism, and Clinical Significance of m6A RNA Modifications in Head and Neck Carcinoma: A Systematic Review. Frontiers in Oncology. [Link]

-

Comprehensive Overview of m6A Detection Methods. CD Genomics. [Link]

-

Decoding the function(s) of the m6A modifications on viral RNAs. YouTube. [Link]

-

m6A reader proteins: the executive factors in modulating viral replication and host immune response. Frontiers in Microbiology. [Link]

-

mRNA m6A detection. ResearchGate. [Link]

-

New discoveries in m6A epitranscriptomics - From cancer, cardiovascular, to covid-19. YouTube. [Link]

-

Visualization of m6A residues in individual mRNAs. YouTube. [Link]

-

N6-Methyladenosine. Wikipedia. [Link]

-

N6-Methyladenosine (m6A)-Mediated Regulation of Lipid Metabolism: Molecular Mechanisms, Pathological Implications, and Therapeutic Perspectives. MDPI. [Link]

-

Reading m6A in the transcriptome: m6A-binding proteins. National Institutes of Health (NIH). [Link]

-

m6A Reader: Epitranscriptome Target Prediction and Functional Characterization of N6-Methyladenosine (m6A) Readers. Frontiers in Genetics. [Link]

-

Biological roles of enhancer RNA m6A modification and its implications in cancer. Journal of Translational Medicine. [Link]

-

Biological roles of the RNA m6A modification and its implications in cancer. National Institutes of Health (NIH). [Link]

-

The role of m6A modification in the biological functions and diseases. ResearchGate. [Link]

-

m6A reader proteins: the executive factors in modulating viral replication and host immune response. National Institutes of Health (NIH). [Link]

-

N6-Methyladenosine | C11H15N5O4. PubChem. [Link]

-

m6A RNA methylation: from mechanisms to therapeutic potential. The EMBO Journal. [Link]

-

IP protocol - m6A sequencing. Synaptic Systems. [Link]

-

Structural Insights into N6-methyladenosine (m6A) Modification in the Transcriptome. National Institutes of Health (NIH). [Link]

-

Decoding m6A mRNA methylation by reader proteins in liver diseases. National Institutes of Health (NIH). [Link]

-

Quantitative analysis of m6A RNA modification by LC-MS. National Institutes of Health (NIH). [Link]

-

How Do You Identify m6 A Methylation in Transcriptomes at High Resolution? A Comparison of Recent Datasets. National Institutes of Health (NIH). [Link]

-

Profiling of Transcriptome-Wide N6-Methyladenosine (m6A) Modifications and Identifying m6A Associated Regulation in Sperm Tail Formation in Anopheles sinensis. National Institutes of Health (NIH). [Link]

-

Interconnections between m6A RNA modification, RNA structure, and protein–RNA complex assembly. Life Science Alliance. [Link]

-

Profiling of Transcriptome-Wide N6-Methyladenosine (m6A) Modifications and Identifying m6A Associated Regulation in Sperm Tail Formation in Anopheles sinensis. MDPI. [Link]

-

MeRIP-Seq/m6A-seq. Illumina. [Link]

-

Identifying m6A RNA modifications in neuroblastoma cell lines using nanopore sequencing. YouTube. [Link]

-

MeRIP-seq Protocol. CD Genomics. [Link]

-

The detection and functions of RNA modification m6A based on m6A writers and erasers. Frontiers in Cell and Developmental Biology. [Link]

-

m6A Readers, Writers, Erasers, and the m6A Epitranscriptome in Breast Cancer. National Institutes of Health (NIH). [Link]

-

Interplay Between N6-methyladenosine (m6A) and Non-coding RNAs in Cell Development and Cancer. I.R.I.S. Institutional Research Information System. [Link]

-

Structure of an N6-methyladenosine molecule. ResearchGate. [Link]

Sources

- 1. N6-Methyladenosine - Wikipedia [en.wikipedia.org]

- 2. Biological roles of enhancer RNA m6A modification and its implications in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. iris.uniroma1.it [iris.uniroma1.it]

- 5. Frontiers | The Biological Function, Mechanism, and Clinical Significance of m6A RNA Modifications in Head and Neck Carcinoma: A Systematic Review [frontiersin.org]

- 6. Structural Insights into N6-methyladenosine (m6A) Modification in the Transcriptome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biological roles of the RNA m6A modification and its implications in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N6-Methyladenosine | C11H15N5O4 | CID 102175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. N6-Methyladenosine, 1867-73-8 | BroadPharm [broadpharm.com]

- 10. The detection and functions of RNA modification m6A based on m6A writers and erasers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m6A RNA methylation: from mechanisms to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Reading m6A in the transcriptome: m6A-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. m6A reader proteins: the executive factors in modulating viral replication and host immune response - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | m6A reader proteins: the executive factors in modulating viral replication and host immune response [frontiersin.org]

- 16. Decoding m6A mRNA methylation by reader proteins in liver diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Comprehensive Overview of m6A Detection Methods - CD Genomics [cd-genomics.com]

- 18. MeRIP-Seq/m6A-seq [illumina.com]

- 19. MeRIP-seq Protocol - CD Genomics [rna.cd-genomics.com]

- 20. researchgate.net [researchgate.net]

- 21. Quantitative analysis of m6A RNA modification by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Profiling of Transcriptome-Wide N6-Methyladenosine (m6A) Modifications and Identifying m6A Associated Regulation in Sperm Tail Formation in Anopheles sinensis [mdpi.com]

- 23. m.youtube.com [m.youtube.com]

- 24. m.youtube.com [m.youtube.com]

A Technical Guide to the Role of N6,N6-Dimethyladenosine (m6A) in RNA Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA), acting as a critical regulator of RNA metabolism.[1][2][3][4] This dynamic and reversible epitranscriptomic mark, installed by "writer" complexes, removed by "erasers," and interpreted by "reader" proteins, profoundly influences RNA splicing, nuclear export, translation, and, most notably, stability. The dysregulation of m6A methylation is increasingly implicated in a wide array of human diseases, including cancer, cardiovascular disorders, and neurological conditions, positioning the m6A pathway as a promising frontier for therapeutic intervention.[2][5][6][7][8] This in-depth technical guide provides a comprehensive exploration of the multifaceted role of m6A in dictating RNA fate, with a particular focus on the molecular mechanisms governing RNA stability. We will delve into the core molecular machinery, dissect the context-dependent nature of m6A-mediated RNA decay and stabilization, and present detailed experimental protocols for the robust analysis of m6A modifications. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to navigate this rapidly evolving field.

The Dynamic Orchestration of m6A Modification

The cellular m6A landscape is a dynamic equilibrium maintained by the coordinated action of three key classes of proteins: writers, erasers, and readers.[9]

-

Writers (Methyltransferases): The deposition of the m6A mark is primarily catalyzed by a multi-subunit methyltransferase complex.[9] The core of this complex is a heterodimer of METTL3, the catalytic subunit, and METTL14, a scaffolding protein that recognizes the target RNA.[9][10] Additional proteins, including WTAP, VIRMA, RBM15/15B, and ZC3H13, are essential for the proper localization and regulatory activity of the writer complex.[9]

-

Erasers (Demethylases): The reversibility of m6A modification is conferred by demethylases that remove the methyl group.[9][10] The two principal m6A erasers are the fat mass and obesity-associated protein (FTO) and ALKBH5.[9][10] Their activity allows for the dynamic regulation of m6A levels in response to various cellular signals.

-

Readers (m6A-Binding Proteins): The functional consequences of m6A modification are mediated by "reader" proteins that specifically recognize and bind to m6A-containing RNAs.[1][2][6] These readers then recruit other effector proteins to influence the fate of the target mRNA. The YTH domain-containing family of proteins (YTHDF1, YTHDF2, YTHDF3, and YTHDC1/2) are the most well-characterized m6A readers.[5][11] Additionally, the IGF2BP family of proteins (IGF2BP1/2/3) have been identified as a distinct class of m6A readers with opposing functions to the YTHDF proteins.[10][12]

Caption: The core machinery of m6A regulation.

The Dichotomous Role of m6A in RNA Stability: Decay vs. Stabilization

A fascinating aspect of m6A biology is its ability to exert opposing effects on RNA stability, either marking an mRNA for degradation or protecting it from decay.[10] This context-dependent outcome is largely determined by the specific "reader" protein that binds to the m6A-modified transcript and the cellular environment.[10][13]

m6A-Mediated RNA Decay

The prevailing and most well-documented function of m6A is to promote mRNA degradation.[14] This process is primarily mediated by the YTHDF family of reader proteins, particularly YTHDF2.[10][14]

-

The YTHDF2-CCR4-NOT Pathway: YTHDF2 recognizes and binds to m6A-modified mRNAs in the cytoplasm.[11] Upon binding, YTHDF2 recruits the CCR4-NOT deadenylase complex, which initiates the removal of the poly(A) tail, a critical step leading to mRNA decay.[14][15][16][[“]]

-

Endoribonucleolytic Cleavage: In an alternative pathway, YTHDF2 can associate with HRSP12 and the RNase P/MRP complex to mediate the endoribonucleolytic cleavage of m6A-containing mRNAs and some circular RNAs.[15][16][[“]]

-

Translation-Dependent Decay: m6A modifications within the coding sequence can trigger rapid, translation-dependent mRNA decay.[[“]] This process is thought to involve ribosome stalling at the m6A site, leading to transcript destabilization.

Caption: Mechanisms of m6A-mediated RNA decay.

m6A-Mediated RNA Stabilization

In contrast to the decay-promoting role of the YTHDF proteins, the IGF2BP family of readers (IGF2BP1/2/3) have been shown to enhance the stability of m6A-modified mRNAs.[10][12]

-

The IGF2BP Shielding Mechanism: IGF2BP proteins recognize and bind to specific m6A sites, often in the 3' UTR of target mRNAs.[12] This binding is thought to "shield" the mRNA from degradation by preventing the access of decay-inducing factors.[12] For example, IGF2BPs can protect oncogenic transcripts like MYC from degradation, thereby promoting cancer progression.[12][18]

-

Context-Dependent Stabilization: The stabilizing effect of m6A is highly context-dependent. The specific sequence and structural context surrounding the m6A modification, as well as the cellular state, can influence whether an m6A-marked transcript is stabilized or degraded.[10]

Caption: Mechanism of m6A-mediated RNA stabilization.

Investigating the Role of m6A in RNA Stability: Key Experimental Approaches

A variety of powerful techniques are available to dissect the intricate relationship between m6A and RNA stability.

Mapping the m6A Methylome: MeRIP-seq

Methylated RNA Immunoprecipitation followed by sequencing (MeRIP-seq) is a widely used technique for the transcriptome-wide identification of m6A sites.[19][20]

Experimental Protocol: MeRIP-seq

-

RNA Isolation and Fragmentation: Isolate total RNA from the cells or tissues of interest. Fragment the RNA to an appropriate size (typically around 100-200 nucleotides) using enzymatic or chemical methods.[21]

-

Immunoprecipitation: Incubate the fragmented RNA with an antibody specific for m6A.[22] This will enrich for RNA fragments containing the m6A modification.

-

Capture of Antibody-RNA Complexes: Use protein A/G magnetic beads to capture the antibody-RNA complexes.[22]

-

Elution and Library Preparation: Elute the m6A-containing RNA fragments and prepare a cDNA library for high-throughput sequencing.

-

Sequencing and Data Analysis: Sequence the library and analyze the data to identify m6A peaks across the transcriptome.[21][23] Bioinformatics tools are then used to annotate the m6A sites and identify differentially methylated transcripts between different conditions.[22][23]

Measuring RNA Stability: SLAM-seq and Actinomycin D Chase

To directly assess the impact of m6A on RNA stability, it is necessary to measure RNA half-lives.

3.2.1. SLAM-seq: A Metabolic Labeling Approach

Thiol(SH)-linked alkylation for the metabolic sequencing of RNA (SLAM-seq) is a powerful method for measuring RNA synthesis and decay rates.[24][25]

Experimental Protocol: SLAM-seq

-

Metabolic Labeling: Culture cells in the presence of 4-thiouridine (s4U), a modified nucleoside that is incorporated into newly transcribed RNA.[26]

-

RNA Isolation and Alkylation: Isolate total RNA and treat it with an alkylating agent, such as iodoacetamide. This will chemically convert the s4U residues to cytosine analogs.

-

Library Preparation and Sequencing: Prepare a cDNA library and perform high-throughput sequencing.

-

Data Analysis: During data analysis, the s4U-to-C conversions are identified, allowing for the distinction between pre-existing and newly synthesized RNA.[24] By performing a time-course experiment, the decay rates of individual transcripts can be calculated.[26][27]

3.2.2. Actinomycin D Chase: A Transcription Inhibition Method

A more traditional method for measuring RNA half-life involves the use of a transcription inhibitor, such as Actinomycin D.[28][29]

Experimental Protocol: Actinomycin D Chase

-

Treatment with Actinomycin D: Treat cells with Actinomycin D to block new transcription.[30]

-

Time-Course RNA Collection: Collect RNA samples at various time points after the addition of Actinomycin D.

-

Quantification of RNA Levels: Quantify the levels of specific transcripts at each time point using quantitative real-time PCR (qRT-PCR) or other methods.

-

Calculation of Half-Life: Plot the RNA levels over time and calculate the half-life of the transcript.

Quantitative Data Summary

| Technique | Principle | Information Gained | Advantages | Limitations |

| MeRIP-seq | Immunoprecipitation of m6A-containing RNA followed by sequencing. | Transcriptome-wide map of m6A modifications. | High-throughput, comprehensive. | Antibody specificity can be a concern; does not directly measure stability. |

| SLAM-seq | Metabolic labeling with 4-thiouridine followed by sequencing.[24] | RNA synthesis and decay rates.[26][27] | Direct measurement of RNA kinetics; minimally invasive. | Requires specialized reagents and bioinformatics analysis. |

| Actinomycin D Chase | Inhibition of transcription followed by quantification of RNA decay.[28][29] | Half-life of specific transcripts. | Simple and widely used. | Actinomycin D can have off-target effects; not high-throughput. |

Therapeutic Implications and Future Directions

The critical role of m6A in regulating RNA stability has significant implications for human health and disease. Dysregulation of m6A writers, erasers, and readers has been linked to the pathogenesis of various cancers, where the stability of key oncogenes and tumor suppressors is altered.[1][2][5][6][31] This has spurred the development of small molecule inhibitors targeting the m6A machinery as a novel therapeutic strategy.[6][32][33]

Furthermore, the involvement of m6A in neuronal RNA stability highlights its importance in brain development and function, with potential links to neurodegenerative diseases.[34][35][36][37] As our understanding of the context-dependent nature of m6A-mediated RNA stability deepens, so too will our ability to develop targeted therapies that can precisely modulate the epitranscriptomic landscape for therapeutic benefit.[38]

The continued development of innovative research tools and the integration of multi-omics approaches will be crucial in unraveling the full complexity of the m6A code and its impact on RNA stability. This will undoubtedly pave the way for novel diagnostic and therapeutic strategies for a wide range of human diseases.[3][4]

References

-

Lee, Y., Choe, J., Park, O. H., & Kim, Y. K. (2020). Molecular Mechanisms Driving mRNA Degradation by m6A Modification. Trends in Genetics, 36(3), 177-188. [Link]

-

Li, M., et al. (2021). The Role of m6A RNA Methylation in Cancer: Implication for Nature Products Anti-Cancer Research. Frontiers in Pharmacology, 12, 702296. [Link]

-

Chan, L. Y., et al. (2021). Global SLAM-seq for accurate mRNA decay determination and identification of NMD targets. Nucleic Acids Research, 49(14), e82. [Link]

-

Lee, Y., Choe, J., Park, O. H., & Kim, Y. K. (2020). Molecular Mechanisms Driving mRNA Degradation by m6A Modification. Trends in Genetics, 36(3), 177–188. [Link]

-

CD Genomics. (n.d.). MeRIP-seq Protocol. [Link]

-

Herzog, V. A., Reichholf, B., Neumann, T., & Rescheneder, P. (2019). Determining mRNA Stability by Metabolic RNA Labeling and Chemical Nucleoside Conversion. Methods in Molecular Biology, 1934, 1-21. [Link]

-

Consensus. (n.d.). Mechanisms of m6A-mediated mRNA decay and stabilization. [Link]

-

CD Genomics. (n.d.). SLAM-seq Service for Real-Time RNA Dynamics and Stability Analysis. [Link]

-

He, L., et al. (2019). The Critical Role of RNA m 6 A Methylation in Cancer. Cancer Research, 79(7), 1295-1305. [Link]

-

Loedige, I., et al. (2021). mRNA stability and m6A are major determinants of subcellular mRNA localization in neurons. Cell Reports, 37(2), 109820. [Link]

-

Chen, Y., et al. (2022). An experimental workflow for identifying RNA m6A alterations in cellular senescence by methylated RNA immunoprecipitation sequencing. STAR Protocols, 3(1), 101138. [Link]

-

Song, H., & Feng, X. (2024). RNA m6A modification, signals for degradation or stabilisation? Essays in Biochemistry, 68(2), 223-234. [Link]

-

Texila International Journal. (n.d.). RNA m6A Methylation and Cancer Progression: Pathogenesis, Implications, and Therapeutic Potential. [Link]

-

Pan, Y., et al. (2022). The Emerging Roles of RNA m6A Methylation and Demethylation as Critical Regulators of Tumorigenesis, Drug Sensitivity, and Resistance. Molecular Cancer Research, 20(5), 647-659. [Link]

-

Song, H., & Feng, X. (2024). RNA m6A modification, signals for degradation or stabilisation? Essays in Biochemistry, 68(2), 223-234. [Link]

-

Mofatteh, M., & St-Laurent, G. (2019). RNA N6-methyladenosine and the regulation of RNA localisation and function in the brain. Neuroscience & Biobehavioral Reviews, 102, 140-149. [Link]

-

Wang, Y., et al. (2022). The role and regulatory mechanism of m6A methylation in the nervous system. Frontiers in Molecular Neuroscience, 15, 946029. [Link]

-

Wang, T., et al. (2022). The role of m6A RNA methylation in cancer metabolism. Molecular Cancer, 21(1), 15. [Link]

-

Lexogen. (2023). SLAMseq: High-Throughput Sequencing of RNA Kinetics. [Link]

-

Wang, X., et al. (2014). m6A-dependent regulation of messenger RNA stability. Nature, 505(7481), 117-120. [Link]

-

ResearchGate. (n.d.). m6A correlates with low translation efficiency and low mRNA stability... [Link]

-

Springer Nature Experiments. (n.d.). Transcriptome-Wide Profiling of RNA Stability. [Link]

-

Bio-protocol. (n.d.). MeRIP/m6A-seq data analysis. [Link]

-

Song, H., & Feng, X. (2024). RNA m6A modification, signals for degradation or stabilisation? Essays in Biochemistry, 68(2), 223-234. [Link]

-

Zaccara, S., Ries, R. J., & Jaffrey, S. R. (2019). m6A RNA methylation: from mechanisms to therapeutic potential. The EMBO Journal, 38(16), e102172. [Link]

-

MDPI. (n.d.). Targeting m6A RNA Modification in Tumor Therapeutics. [Link]

-

Portland Press. (2024). A low-cost, low-input method establishment for m6A MeRIP-seq. [Link]

-

Illumina. (n.d.). MeRIP-Seq/m6A-seq. [Link]

-

Jakovljevic, A., et al. (2022). Conserved reduction of m6A RNA modifications during aging and neurodegeneration is linked to changes in synaptic transcripts. Proceedings of the National Academy of Sciences, 119(15), e2119225119. [Link]

-

ResearchGate. (n.d.). Model of YTHDF2-and IGF2BP1/2/3-mediated m 6 A-dependent... [Link]

-

Huang, H., et al. (2018). Recognition of RNA N6-methyladenosine by IGF2BP Proteins Enhances mRNA Stability and Translation. Nature Cell Biology, 20(3), 285-295. [Link]

-

ResearchGate. (n.d.). Overview of the pathway of m6A modification. m6A modification is... [Link]

-

MDPI. (2026). N6-Methyladenosine (m6A)-Mediated Regulation of Lipid Metabolism: Molecular Mechanisms, Pathological Implications, and Therapeutic Perspectives. [Link]

-

ResearchGate. (2025). (PDF) Regulatory roles of N6-methyladenosine (m6A) methylation in RNA processing and non-communicable diseases. [Link]

-

Reading the m6A-encoded epitranscriptomic information in development and diseases. (2024). Signal Transduction and Targeted Therapy, 9(1), 298. [Link]

-

The role of m6A methylation in targeted therapy resistance in lung cancer. (2022). Journal of Hematology & Oncology, 15(1), 141. [Link]

-